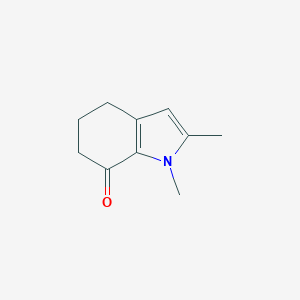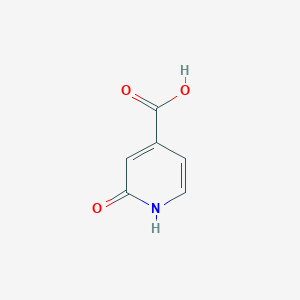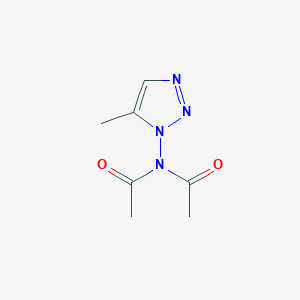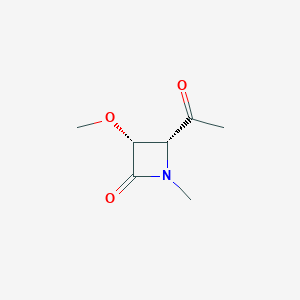
ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate and related compounds involves several key strategies, including palladium-catalyzed coupling reactions and modifications of the indole scaffold. For example, Rossi et al. (2006) demonstrated that 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester undergoes palladium-catalyzed coupling reactions with various partners, yielding a range of 2-aryl, heteroaryl, vinyl, allyl, and alkynyl indoles with good to excellent yields (Rossi et al., 2006).
Molecular Structure Analysis
Kaynak et al. (2013) synthesized novel compounds related to the ethyl 5-(trifluoromethoxy)-1H-indole structure and conducted crystal structure and molecular interaction analyses. These studies contribute to understanding the molecular geometry, hydrogen bonding patterns, and overall structural features crucial for the compound's reactivity and interactions (Kaynak et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate encompasses a variety of reactions, including acylation, substitution, and coupling reactions. Murakami et al. (1985) explored the C-3 acylation of ethyl indole-2-carboxylates, highlighting the compound's versatility in synthetic applications (Murakami et al., 1985).
Physical Properties Analysis
The study of physical properties includes solubility, melting point, and crystal structure. Such analyses are essential for understanding the compound's behavior in different environments and its suitability for various applications. Geetha et al. (2017) provided insights into the crystal structure and Hirshfeld surface analysis, contributing to the comprehensive characterization of the compound's physical aspects (Geetha et al., 2017).
Chemical Properties Analysis
The chemical properties of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, such as reactivity towards various functional groups, stability under different conditions, and potential for further functionalization, are critical for its application in synthetic chemistry and drug design. The work by Usachev et al. (2007) on the trifluoroacetylation of related compounds provides valuable information on the compound's chemical behavior and potential for creating novel derivatives (Usachev et al., 2007).
Applications De Recherche Scientifique
Synthetic Studies on Indoles and Related Compounds : Ethyl indole-2-carboxylate and its derivatives have been used in various synthetic studies, including the development of a general method for C-3 acylation to yield corresponding ethyl 3-acylindole-2-carboxylates. These compounds could be further converted into 3-acylindole, showing the versatility of ethyl indole derivatives in synthetic chemistry (Murakami et al., 1985).
Inhibition of Human 5-Lipoxygenase : In pharmacological research, derivatives of ethyl indole-2-carboxylate have been explored for their inhibitory effects on human 5-lipoxygenase, a key enzyme involved in inflammatory and allergic disorders. For instance, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate has been found to significantly prevent leukotriene B(4) production, showing potential as an anti-inflammatory therapeutic (Karg et al., 2009).
Synthesis of 2-Carbosubstituted Indoles : The compound has been used as a practical intermediate in the synthesis of various 2-carbosubstituted indoles, showcasing its utility in creating a diverse range of indole derivatives (Rossi et al., 2006).
Structural Optimization in Medicinal Chemistry : Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold involved the design, synthesis, and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotriene biosynthesis. This research highlights the ongoing efforts to optimize the structure for better pharmacological activity (Peduto et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in various fields, including agrochemical research and pharmaceutical chemistry .
Mode of Action
The trifluoromethoxy group is known to confer increased stability and lipophilicity, which can influence the compound’s interaction with its targets .
Biochemical Pathways
The trifluoromethoxy group has been associated with facilitating certain chemical reactions, making cf3o-containing compounds more accessible .
Pharmacokinetics
The trifluoromethoxy group is known to increase stability and lipophilicity, which could potentially influence the compound’s bioavailability .
Result of Action
Compounds with similar structures have been used in various fields, indicating their potential for significant biological activity .
Action Environment
The trifluoromethoxy group is known to confer increased stability, which could potentially influence the compound’s action under various environmental conditions .
Propriétés
IUPAC Name |
ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-6-7-5-8(19-12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGKTDNPBIFJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371930 | |
| Record name | ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
CAS RN |
175203-82-4 | |
| Record name | Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-82-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)



![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)

![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)



